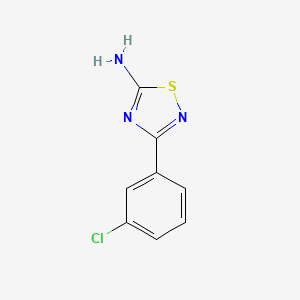

3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine

Description

Contextual Significance of 1,2,4-Thiadiazole (B1232254) Scaffolds in Heterocyclic Chemistry

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms. isres.org This structural motif is considered "privileged" in medicinal chemistry, a designation for molecular frameworks that are capable of binding to multiple biological targets. researchgate.netrsc.org Their significance stems from their diverse and potent biological activities, making them valuable intermediates and core structural units in the design of new therapeutic agents. researchgate.netrsc.org

The unique arrangement of heteroatoms in the 1,2,4-thiadiazole ring imparts distinct chemical properties, including stability and specific reactivity patterns. isres.org For instance, they can act as thiol trapping agents, reacting with cysteine residues in proteins to form a disulfide bond, thereby inactivating enzymes. nih.gov This mechanism is of particular interest in the development of enzyme inhibitors. nih.gov The versatility of the 1,2,4-thiadiazole scaffold has led to its incorporation into compounds explored for applications in medicinal, agricultural, and materials sciences. rsc.org

Overview of Research Trajectories for Aryl-Substituted Thiadiazoles

Research into thiadiazole derivatives has largely been driven by the quest for new pharmacologically active molecules. A significant trajectory in this field involves the synthesis and evaluation of thiadiazoles bearing aryl (aromatic ring) substituents. The addition of an aryl group to the thiadiazole core can profoundly influence the compound's biological activity, and researchers have explored this through the synthesis of numerous analogues.

These investigations have revealed a wide spectrum of biological activities associated with aryl-substituted thiadiazoles, as summarized in the table below.

| Biological Activity | Isomer Class Studied | Reference |

| Anticonvulsant | 1,2,4-Thiadiazolines, 1,3,4-Thiadiazoles | nih.govjetir.org |

| Anticancer / Cytotoxic | 1,3,4-Thiadiazoles | ekb.egnih.govekb.eg |

| Anti-tubercular | 1,3,4-Thiadiazoles | mdpi.comnih.gov |

| Antimicrobial | 1,3,4-Thiadiazoles | nih.govgranthaalayahpublication.org |

| Antiviral | 1,3,4-Thiadiazoles | nih.govresearchgate.netsemanticscholar.org |

| Anti-inflammatory | 1,3,4-Thiadiazoles | jetir.orggranthaalayahpublication.org |

The general research path involves synthesizing a series of compounds where the nature and substitution pattern of the aryl ring are varied. For example, studies have explored how different substituents (e.g., chloro, methoxy (B1213986), nitro groups) on the phenyl ring affect the compound's potency and selectivity. nih.govnih.gov This systematic approach allows for the development of structure-activity relationships (SAR), which are crucial for designing more effective and targeted therapeutic agents. The focus on chlorophenyl-substituted thiadiazoles, in particular, has been prominent in the search for new antiviral and anticancer agents. ekb.egekb.egnih.gov

Rationale for Investigating 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine

The specific selection of 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine for scientific study is not arbitrary but is grounded in established principles of medicinal chemistry and a systematic approach to drug discovery.

The design of novel bioactive compounds often follows a modular approach. In this case, the molecule can be deconstructed into three key components, each contributing to its potential activity:

The 1,2,4-Thiadiazole Scaffold: As established, this is a "privileged" heterocyclic system known to be a pharmacophore for various biological activities, including enzyme inhibition via interaction with cysteine residues. researchgate.netrsc.orgnih.gov Its inclusion provides a validated starting point for molecular design.

The Phenyl Group: The attachment of a phenyl (aryl) ring provides a lipophilic component that can engage in hydrophobic or π-stacking interactions within a biological target's binding site.

The Chloro Substituent: The incorporation of a halogen atom, such as chlorine, is a common and effective strategy in medicinal chemistry. The chloro group alters the molecule's electronic properties, lipophilicity, and metabolic stability. Its position on the phenyl ring is critical. The choice of the meta (3-position) substitution is part of a systematic exploration of the chemical space to determine the optimal substitution pattern for a desired biological effect. By comparing the activity of the 3-chloro isomer with its ortho (2-chloro) and para (4-chloro) counterparts, researchers can build a detailed structure-activity relationship (SAR) profile. nih.gov

Therefore, the investigation of 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine is a logical step in the exploration of this chemical class, aimed at discovering compounds with novel or improved therapeutic properties.

While a comprehensive body of literature exists for the broader class of aryl-thiadiazoles, specific published research focusing exclusively on 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine is limited. However, significant knowledge can be gleaned from studies on its positional isomer, 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine. The known physical and chemical properties of this para-isomer provide a valuable reference point.

Table 1: Physicochemical Properties of 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine

| Property | Value |

| CAS Number | 19922-07-7 |

| Molecular Formula | C₈H₆ClN₃S |

| Molecular Weight | 211.671 g/mol |

| Density | 1.461 g/cm³ |

| Boiling Point | 383.9ºC at 760 mmHg |

Data sourced from Chemsrc. chemsrc.com

Furthermore, extensive research has been conducted on another class of isomers, the 1,3,4-thiadiazoles, particularly 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine and its derivatives. ekb.egekb.eg These compounds have been synthesized and evaluated for their potent cytotoxic activities against various cancer cell lines. ekb.egekb.eg Similarly, the synthesis of related halogenated isomers, such as 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine, has also been reported. nih.gov

The existing research on these closely related isomers provides a strong foundation and suggests that the 3-(3-chlorophenyl) isomer likely possesses interesting biological properties worth investigating. However, the lack of specific, publicly available experimental data and biological activity studies for 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine represents a clear gap in the current scientific literature. This gap underscores the rationale for its continued investigation, as its unique structural properties may translate into a distinct biological profile compared to its known isomers.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUJGFWNXMTAPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153977-31-1 | |

| Record name | 3-(3-chlorophenyl)-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 3 Chlorophenyl 1,2,4 Thiadiazol 5 Amine and Analogues

Historical and Contemporary Approaches to 1,2,4-Thiadiazole (B1232254) Synthesis

The synthesis of the 1,2,4-thiadiazole ring system has been an area of significant research, driven by the diverse biological activities of its derivatives. rsc.org Methodologies have progressed from classical condensation and cyclization reactions to modern, highly efficient protocols that often feature milder conditions and greater substrate scope.

Historically, the construction of the 1,2,4-thiadiazole ring often relied on the oxidative dimerization of thioamides or the cyclization of pre-functionalized acyclic precursors. acs.orgacs.org Contemporary methods have expanded to include transition-metal-free syntheses, electro-oxidative cyclizations, and iodine-mediated reactions, which offer improved yields and functional group tolerance under environmentally benign conditions. organic-chemistry.orgorganic-chemistry.org These modern approaches often focus on the direct formation of the critical N–S bond through intramolecular oxidative coupling of intermediates like imidoyl thioureas. organic-chemistry.orgorganic-chemistry.org

Cyclization Reactions Utilizing Thiocyanates and Amidines

A foundational method for the synthesis of 5-amino-1,2,4-thiadiazoles involves the reaction between an amidine and a source of thiocyanate. A classic approach is the reaction of an N-haloamidine with a metal thiocyanate. In this reaction, the amidine is first halogenated (e.g., with bromine) to form a reactive N-bromo intermediate in situ. This intermediate then readily reacts with a thiocyanate salt, such as potassium thiocyanate, to undergo cyclization and form the 5-amino-1,2,4-thiadiazole ring. This method is particularly effective for producing 3-alkyl or 3-aryl substituted derivatives.

Another established route involves the reaction of amidines with trichloromethanesulfenyl chloride, followed by reaction with ammonia or an amine. For instance, a substituted benzamidine can be reacted with trichloromethanesulfenyl chloride to form a 3-aryl-5-chloro-1,2,4-thiadiazole. This 5-chloro derivative serves as a versatile intermediate that can be subsequently converted to the 5-amino analogue by nucleophilic substitution with ammonia. google.com This two-step process allows for the introduction of the amino group at the C5 position after the thiadiazole core has been formed.

Multi-Component Reactions for Thiadiazole Ring Formation

While true three-component reactions for 1,2,4-thiadiazole synthesis are less common, numerous efficient one-pot, two-component strategies have been developed that assemble the ring from simple starting materials in a single operation. These methods are highly valued for their step-economy and ability to generate unsymmetrically substituted thiadiazoles, which are difficult to access via traditional dimerization pathways. rsc.orgacs.org

One notable approach is the iodine-mediated reaction of nitriles and thioamides. rsc.orgresearchgate.net This one-pot synthesis involves the sequential intermolecular addition of a thioamide to a nitrile, often facilitated by a Lewis acid like AlCl₃, to form an N-acylamidine intermediate. This intermediate then undergoes an intramolecular oxidative N–S bond formation, promoted by molecular iodine, to yield the 3,5-disubstituted 1,2,4-thiadiazole. rsc.org This method is particularly useful for creating 3-alkyl-5-aryl-1,2,4-thiadiazoles. rsc.orgresearchgate.net

Another powerful one-pot strategy involves the base-mediated tandem thioacylation of amidines with dithioesters. acs.org In this process, an amidine reacts with a dithioester in a solvent like DMF with a base such as sodium hydride. This forms a thioacylamidine intermediate, which undergoes an in situ intramolecular dehydrogenative N–S bond formation to furnish the 3,5-disubstituted-1,2,4-thiadiazole. acs.org A key advantage of this method is that it proceeds under a nitrogen atmosphere at room temperature without the need for an external oxidant. acs.org

Specific Synthetic Routes to 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine

The synthesis of the target compound, 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine, relies on the strategic incorporation of the 3-chlorophenyl group and the formation of the 5-amino-1,2,4-thiadiazole core. The most direct methods involve starting with a precursor that already contains the substituted phenyl ring.

Reagent Selection and Reaction Conditions for the Thiadiazole Core Formation

The formation of the 5-amino-3-aryl-1,2,4-thiadiazole core can be achieved through several key synthetic transformations, primarily involving oxidative N-S bond formation.

A common and effective method starts with the conversion of a substituted benzamidine into an imidoyl thiourea, followed by oxidative cyclization. The imidoyl thiourea intermediate is formed by the reaction of the amidine with an isothiocyanate. This intermediate is then cyclized using an oxidizing agent. Molecular iodine (I₂) is a frequently used oxidant for this purpose, offering mild and efficient reaction conditions. researchgate.netresearchgate.net Phenyliodine(III) bis(trifluoroacetate) (PIFA) is another powerful metal-free oxidant that facilitates rapid intramolecular S-N bond formation in imidoyl thioureas, often resulting in very good yields in short reaction times. organic-chemistry.org

A more contemporary and sustainable approach is the use of electrochemistry. organic-chemistry.org An electro-oxidative intramolecular dehydrogenative N–S bond formation of an imidoyl thiourea can produce 3-substituted 5-amino-1,2,4-thiadiazoles in good to excellent yields. This method is advantageous as it operates under catalyst- and oxidant-free conditions at room temperature, aligning with the principles of green chemistry. organic-chemistry.org

The table below summarizes various oxidative conditions used for the cyclization of imidoyl thioureas to form the 5-amino-1,2,4-thiadiazole ring.

Table 1: Comparison of Oxidative Conditions for 5-Amino-1,2,4-Thiadiazole Synthesis

| Oxidant/Method | Key Reagents & Conditions | Typical Yields | Reference |

|---|---|---|---|

| Iodine-Mediated | I₂, Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | Moderate to Good | researchgate.netresearchgate.net |

| Hypervalent Iodine | PIFA, Solvent (e.g., CH₂Cl₂) | Very Good (70-87%) | organic-chemistry.org |

| Electrochemical | Carbon Anode, Platinum Cathode, nBu₄NBF₄, MeCN, 10 mA | Good to Excellent (up to 85%) | organic-chemistry.org |

| Air (Green Oxidant) | Na₂CO₃, Elemental Sulfur, Air | Good | organic-chemistry.org |

Introduction and Functionalization of the 3-Chlorophenyl Moiety

In the synthesis of 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine, the 3-chlorophenyl moiety is typically introduced at the beginning of the synthetic sequence rather than being added to a pre-existing thiadiazole ring. The most common strategy is to use a starting material that already contains this group.

The synthesis generally begins with 3-chlorobenzonitrile. This precursor can be converted into the corresponding 3-chlorobenzamidine hydrochloride. The amidine is the key building block that carries the 3-chlorophenyl group into the final thiadiazole structure. For example, 3-chlorobenzamidine can be reacted with trichloromethanesulfenyl chloride to yield 5-chloro-3-(3-chlorophenyl)-1,2,4-thiadiazole. google.com Subsequent reaction of this intermediate with ammonia provides the target 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine. google.com This approach ensures the specific placement of the chlorophenyl group at the 3-position of the heterocyclic ring.

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Optimizing the synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles involves careful consideration of reaction parameters such as solvent, temperature, reaction time, and the nature of the catalyst or oxidant.

In iodine-mediated cyclizations, the choice of base and solvent is critical. The reaction of imidates and thioureas to form 3-aryl-5-amino-1,2,4-thiadiazoles is often base-mediated, and the subsequent I₂-mediated oxidative N-S bond construction is influenced by the reaction medium. researchgate.net Similarly, in syntheses involving the reaction of amidines and dithioesters, the use of a strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent such as DMF has been shown to be effective for promoting the intramolecular dehydrogenative N–S coupling at room temperature. acs.org

For electrochemical syntheses, optimization involves adjusting the constant current, selecting an appropriate electrolyte, and choosing a suitable solvent. For the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles, a constant current of 10 mA with nBu₄NBF₄ as the electrolyte in acetonitrile (MeCN) was found to be optimal, yielding the product in up to 85% yield. organic-chemistry.org The scalability of this method has been demonstrated, achieving a 74% yield in a gram-scale reaction, highlighting its practicality for laboratory synthesis. organic-chemistry.org

The table below provides examples of reaction conditions and yields for the synthesis of various 3-aryl-5-amino-1,2,4-thiadiazole analogues, illustrating the impact of different synthetic strategies.

Table 2: Synthetic Conditions and Yields for 3-Aryl-5-Amino-1,2,4-Thiadiazole Analogues

| Starting Materials | Method/Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Imidoyl Thiourea (Aryl = 4-MeO-Ph) | Electrochemical, C anode, Pt cathode, MeCN | 3-(4-Methoxyphenyl)-5-amino-1,2,4-thiadiazole | 85% | organic-chemistry.org |

| Imidoyl Thiourea (Aryl = 4-Cl-Ph) | Electrochemical, C anode, Pt cathode, MeCN | 3-(4-Chlorophenyl)-5-amino-1,2,4-thiadiazole | 81% | organic-chemistry.org |

| Imidoyl Thiourea (Aryl = Ph) | PIFA, CH₂Cl₂, rt, 10 min | 3-Phenyl-5-phenylamino-1,2,4-thiadiazole | 87% | organic-chemistry.org |

| Benzamidine, Phenyl isothiocyanate | NaH, DMF, rt | 3-Phenyl-5-phenylamino-1,2,4-thiadiazole | 92% | acs.org |

Purification is typically achieved through standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel to ensure high purity of the final compound.

Derivatization and Structural Modification of the Thiadiazol-5-amine Moiety

The 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine scaffold possesses two primary sites for structural modification: the exocyclic amine at the 5-position and the 3-chlorophenyl ring at the 3-position. These sites allow for the generation of a diverse library of analogues through various chemical transformations.

The amino group at the 5-position of the 1,2,4-thiadiazole ring is a key functional handle for derivatization through N-alkylation and N-acylation reactions. These modifications are crucial for modulating the compound's physicochemical properties.

N-Acylation is a common strategy to introduce a variety of substituents onto the 5-amino group. This is typically achieved by reacting the parent amine with acylating agents such as acyl chlorides or anhydrides. For example, the acylation of a 5-substituted 2-amino-thiadiazole can be a straightforward method for creating amide derivatives nih.gov. The reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) with chloroacetyl chloride exemplifies this approach, yielding an N-(chloroacetyl) intermediate that can be further modified dntb.gov.ua. Studies on similar heterocyclic systems, like 5-amino-1H- nih.govmdpi.comresearchgate.nettriazole, have shown that acylation can be selective. Using equivalent amounts of acetic anhydride in a suitable solvent can lead to rapid and selective monoacetylation researchgate.net. For the target compound, this would involve reacting it with an appropriate acyl chloride or anhydride, potentially in the presence of a non-nucleophilic base to scavenge the acid byproduct, to yield the corresponding N-acyl derivative.

N-Alkylation of the 5-amino group can be more complex due to the potential for reaction at the ring nitrogen atoms, leading to quaternization nih.gov. However, indirect methods can be employed. One such strategy involves an initial acylation, followed by nucleophilic substitution. For instance, after acylating the amino group with a haloacyl chloride (e.g., chloroacetyl chloride), the resulting intermediate can react with various nucleophiles, such as substituted piperazines, to afford N-alkylated amide derivatives dntb.gov.ua. Direct alkylation of similar 5-amino-1,3,4-thiadiazole-2-thiol scaffolds has been shown to be regioselective, with alkylating agents reacting at the sulfur atom rather than the amino group mdpi.comnih.gov. This suggests that direct N-alkylation of the 5-amino group on the 1,2,4-thiadiazole ring might require specific conditions or protecting group strategies to achieve the desired selectivity.

| Modification | Reagents and Conditions | Product Type | Reference Example |

| N-Acylation | Acyl chloride or anhydride, often with a base (e.g., pyridine, triethylamine) in an inert solvent. | N-Acyl-3-(3-chlorophenyl)-1,2,4-thiadiazol-5-amine | Acetylation of 5-amino-1H- nih.govmdpi.comresearchgate.nettriazole with acetic anhydride. researchgate.net |

| N-Alkylation (Indirect) | 1. Haloacetyl chloride (e.g., ClCOCH₂Cl). 2. Nucleophile (e.g., substituted amine/piperazine). | N-Alkyl-N-acyl-3-(3-chlorophenyl)-1,2,4-thiadiazol-5-amine | Reaction of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide with piperazines. dntb.gov.ua |

Generating analogues by modifying the 3-chlorophenyl ring of an existing 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine molecule presents significant challenges. The 1,2,4-thiadiazole ring is strongly electron-withdrawing, which deactivates the attached phenyl ring towards common electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions nih.gov.

A more viable and contemporary approach for creating diversity on the phenyl ring involves synthesizing analogues from different starting materials. Instead of modifying the pre-formed chlorophenyl-thiadiazole, one would synthesize a series of 3-aryl-1,2,4-thiadiazol-5-amines, each bearing a different substitution pattern on the phenyl ring. This is supported by numerous studies that report the synthesis of various 2,5-disubstituted-1,3,4-thiadiazoles with diverse phenyl ring substituents (e.g., methoxy (B1213986), fluoro, bromo, trifluoromethyl) by starting with the appropriately substituted benzoic acids or benzaldehydes consensus.apprsc.org.

For generating analogues from a common intermediate, modern cross-coupling reactions offer a powerful strategy. This would, however, require a different starting material, such as a 3-(3-bromophenyl)- or 3-(3-iodophenyl)-1,2,4-thiadiazol-5-amine. Such a scaffold could then undergo palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura or Stille reactions, to introduce a wide variety of substituents (alkyl, aryl, etc.) onto the phenyl ring. This approach has been successfully applied to other complex heterocyclic systems, such as benzo[1,2-d:4,5-d']bis( nih.govmdpi.comnih.govthiadiazole), where bromine atoms are selectively substituted scranton.edu.

| Strategy | Methodology | Advantages | Considerations |

| De Novo Synthesis | Synthesize each analogue from a uniquely substituted benzamidine or related precursor. | Direct and unambiguous synthesis of the target analogue. | Requires a different synthetic pathway for each new analogue. |

| Cross-Coupling | Synthesize a halogenated (Br, I) phenyl-thiadiazole intermediate. Use Pd-catalyzed reactions (e.g., Suzuki) to introduce various groups. | Allows for rapid generation of a diverse library of analogues from a single advanced intermediate. | Requires an initial synthesis of a suitable halogenated precursor. |

Green Chemistry Principles in the Synthesis of 1,2,4-Thiadiazoles

The application of green chemistry principles to the synthesis of 1,2,4-thiadiazoles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles are integral to developing sustainable synthetic methodologies mdpi.comconsensus.app.

Modern synthetic chemistry is moving away from the use of volatile and hazardous organic solvents. For the synthesis of 1,2,4-thiadiazoles, several solvent-free and catalytic methods have been developed that align with green chemistry goals mdpi.comresearchgate.net.

Solvent-Free Approaches: One effective solvent-free technique is grinding. A method for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles involves grinding a substituted thioamide with N-bromosuccinimide (NBS) in the presence of basic alumina. This approach is environmentally benign, proceeds rapidly (5-15 minutes) at room temperature, and produces excellent yields (90-99%) mdpi.com. Another greener protocol describes a one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides under solvent-free conditions using Lawesson's reagent and tert-butyl hydroperoxide (TBHP), which also avoids traditional solvents and simplifies purification nih.govresearchgate.net.

Catalytic Approaches: The use of catalysts is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents, which often end up as waste.

Iodine Catalysis: Molecular iodine (I₂) has been employed as an efficient and environmentally benign catalyst for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles. The reaction between substituted isothiocyanates and amidoximes proceeds in water, a green solvent, at 60 °C, offering high substrate tolerance mdpi.com.

Hypervalent Iodine Catalysis: Phenyliodine(III) bis(trifluoroacetate) (PIFA) serves as an inexpensive and metal-free catalyst for the intramolecular S-N bond formation in imidoyl thioureas, yielding substituted 5-amino-1,2,4-thiadiazoles in excellent yields and with very short reaction times at ambient temperature mdpi.comrsc.orgorganic-chemistry.org.

Mineral-Based Catalysis: Inexpensive and recoverable catalysts like montmorillonite K10 have been used for the rapid construction of the N-S bond in 1,2,4-thiadiazole synthesis mdpi.com.

Enzymatic Catalysis: An emerging green approach utilizes vanadium-dependent haloperoxidase enzymes for the oxidative dimerization of thioamides. This biocatalytic method uses a catalytic amount of halide salt and hydrogen peroxide as the terminal oxidant, demonstrating excellent chemoselectivity and operating under mild, aqueous conditions nih.govacs.org.

Electrochemical Synthesis: Electro-oxidative methods provide a catalyst- and oxidant-free approach for the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas to synthesize 3-substituted-5-amino-1,2,4-thiadiazoles rsc.orgorganic-chemistry.org.

Atom Economy , a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product mdpi.com. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate minimal waste. In contrast, substitution and elimination reactions often have poor atom economy scranton.edu.

For the synthesis of the 1,2,4-thiadiazole ring, many classical methods involve condensation or cyclization reactions that release small molecules like water, ammonia, or hydrogen sulfide. While the generation of water as the sole byproduct is considered clean, many synthetic routes employ stoichiometric oxidizing or activating agents that are not incorporated into the final product, thus lowering the atom economy mdpi.com. For example, the use of N-bromosuccinimide (NBS) in grinding synthesis introduces bromine and succinimide as byproducts mdpi.com.

Reaction Efficiency is a broader concept that includes not only atom economy but also chemical yield, reaction conditions (temperature, pressure), and ease of purification. The Environmental Factor (E-factor), defined as the ratio of the mass of waste to the mass of product, is another key metric. The pharmaceutical industry traditionally has a high E-factor, making the adoption of greener synthesis a priority chembam.com.

Green synthetic routes for 1,2,4-thiadiazoles improve reaction efficiency by:

Using Catalysts: Catalytic methods, such as those using I₂, PIFA, or enzymes, significantly reduce waste compared to stoichiometric reagents mdpi.comnih.govrsc.org.

Employing Green Solvents: Using water or ethanol, or eliminating solvents altogether, reduces waste and toxicity nih.govmdpi.com.

By focusing on catalytic, solvent-free, and one-pot procedures, the synthesis of 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine and its analogues can be made significantly more efficient and sustainable.

Structure Activity Relationship Sar Studies and Molecular Design of Thiadiazoles

Principles of SAR in 1,2,4-Thiadiazole (B1232254) Chemistry for Biological Activity

The 1,2,4-thiadiazole ring is a significant scaffold in medicinal chemistry, recognized for its diverse biological activities, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. mdpi.comnih.gov Structure-Activity Relationship (SAR) studies are crucial in understanding how the chemical structure of 1,2,4-thiadiazole derivatives influences their biological function. The thiadiazole ring acts as a versatile framework where substitutions at various positions can modulate the compound's physicochemical properties and its interaction with biological targets. researchgate.net

The biological importance of this heterocyclic system is partly due to its nature as a bioisostere of other rings like thiazole (B1198619), which is present in various pharmaceuticals. dovepress.com The sulfur atom in the thiadiazole ring enhances lipophilicity, which can improve membrane permeability and oral absorption of drug candidates. researchgate.net SAR studies on 1,2,4-thiadiazoles often focus on the substituents at the 3- and 5-positions. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—plays a pivotal role in determining the compound's efficacy and selectivity. nih.gov For instance, the introduction of aromatic or heteroaromatic rings at these positions can lead to interactions with specific pockets in target proteins.

Impact of the 3-Chlorophenyl Moiety on Biological Activity Profiles

The presence of a 3-chlorophenyl group at the 3-position of the 1,2,4-thiadiazole ring has a significant impact on the molecule's biological activity. The chlorine atom, being a halogen, introduces specific stereoelectronic properties that can profoundly influence ligand-receptor interactions.

Halogen atoms like chlorine are frequently used in drug design to enhance a molecule's pharmacokinetic profile by increasing lipophilicity, which can improve membrane permeability and metabolic stability. nih.gov The chlorine atom in the 3-chlorophenyl moiety exerts a dual electronic effect: it is electron-withdrawing through induction and weakly electron-donating through resonance. This electronic influence can alter the charge distribution across the entire molecule, affecting its binding affinity to target proteins. researchgate.net

Furthermore, covalently bound chlorine atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid, interacting with a Lewis base such as an oxygen or nitrogen atom on a biological target. nih.gov The strength of this interaction is influenced by the electronic environment of the halogen. Electron-withdrawing groups on the phenyl ring can enhance the positive electrostatic potential on the halogen atom (the σ-hole), thereby strengthening the halogen bond. researchgate.net These stereoelectronic effects are critical in modulating the biological activity of the compound. researchgate.net

Research has often shown a preference for para-substitution in drug discovery programs, partly due to historical biases and ease of synthesis. acs.org However, the meta position, as seen in the 3-chlorophenyl moiety, can offer distinct advantages. The meta-substitution can orient the chlorine atom into a specific binding pocket that might not be accessible to ortho or para isomers. For instance, in one study on 2,3-benzodiazepine analogues, it was found that a chlorine atom in the meta position resulted in higher biological activity compared to the ortho position, which was attributed in part to reduced steric hindrance. nih.gov

Table 1: Illustrative Impact of Chloro-Substitution Position on Biological Activity in Different Scaffolds

| Scaffold | Substitution Position | Observed Effect on Activity | Reference |

| Phenylsulfanilides | meta-Chloro | Fourfold increase in inhibition compared to para-chloro | eurochlor.org |

| 2,3-Benzodiazepines | meta-Chloro | Higher biological activity than ortho-chloro | nih.gov |

| Cinnamanilides | ortho-Substituted | Steep decrease in activity with increased electron-withdrawing properties | mdpi.com |

| Phenyl Rings in Drug Databases | para-Chloro | Most predominant regioisomer found | acs.org |

This table is illustrative and compiles findings from different molecular scaffolds to demonstrate the general principle of positional isomerism's effect on activity.

Role of the 5-Amine Group in Molecular Recognition and Binding

The 5-amine group on the 1,2,4-thiadiazole ring is a key functional group that often plays a pivotal role in the molecule's interaction with its biological targets. Its ability to act as both a hydrogen bond donor and acceptor makes it a critical feature for molecular recognition.

Modification of the 5-amine group is a common strategy in medicinal chemistry to probe its importance and to fine-tune the biological activity of a compound. Converting the primary amine to a secondary or tertiary amine, or to an amide, can have profound effects on ligand-target binding. rsc.org Such modifications alter the hydrogen bonding capacity of the group; for example, converting it to a dimethylamine (B145610) would remove its hydrogen bond donating ability.

These structural changes also affect the steric and electronic properties of the molecule. An amide, for instance, introduces a carbonyl group which is a strong hydrogen bond acceptor. The effect of these modifications is highly dependent on the specific biological target. In some cases, acylation of the amino group can lead to a decrease in activity if the hydrogen bond donating ability of the primary amine is essential for binding. researchgate.net In other instances, the modification might introduce new, favorable interactions with the target or improve pharmacokinetic properties, leading to enhanced activity. rsc.org

Table 2: Effect of Amine Group Modification on Activity in Thiadiazole Analogs

| Original Moiety | Modified Moiety | General Consequence on Binding/Activity |

| 5-Amino (-NH2) | 5-Acylamino (-NHCOR) | Alters H-bond profile; may increase or decrease activity depending on target. |

| 5-Amino (-NH2) | 5-Alkylamino (-NHR) | Reduces H-bond donor capacity; increases lipophilicity. |

| 5-Amino (-NH2) | 5-Dialkylamino (-NR2) | Eliminates H-bond donor capacity; introduces steric bulk. |

This table represents general principles of how modifications to an amine group can affect molecular interactions and resulting biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiadiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a crucial computational tool in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For thiadiazole derivatives, QSAR studies provide valuable insights into the structural features that govern their therapeutic effects, thereby guiding the design of more potent analogues. researchgate.net

The development of a robust QSAR model begins with the crucial step of descriptor selection. ymerdigital.com Molecular descriptors are numerical values that characterize the properties of a molecule. They are broadly categorized into constitutional, topological, geometrical, thermodynamic, and electronic descriptors. ymerdigital.com The process involves calculating a wide array of these descriptors for a set of thiadiazole derivatives with known biological activities. To avoid data redundancy and select the most relevant descriptors, feature selection methods are employed. Techniques like the Fisher score and best subset selection help identify descriptors with significant explained variance related to the biological activity. ymerdigital.comsciforum.net

Once a meaningful set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity. researchgate.net A common technique used is Multiple Linear Regression (MLR), which generates a linear equation representing the relationship. ymerdigital.comsciforum.net Other methods, such as k-Nearest Neighbor (kNN) analysis, are also utilized. connectjournals.comnih.gov In kNN-MFA (Molecular Field Analysis), the model makes predictions based on the activities of the 'k' most similar compounds in the training set. connectjournals.com

To ensure the reliability and predictive power of the developed QSAR model, it is rigorously validated. The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive capability on external compounds. ymerdigital.comconnectjournals.com Key statistical parameters for validation include the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). researchgate.netnih.gov A high-quality QSAR model will have high values for these parameters, indicating a strong correlation and excellent predictive performance. nih.gov

Table 1: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Significance |

| r² (Squared Correlation Coefficient) | Represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | A value close to 1.0 indicates a good fit of the model to the training data. researchgate.net |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, often determined by the leave-one-out (LOO) method. | A q² > 0.5 is generally considered indicative of a good predictive model. researchgate.net |

| pred_r² (Predictive r²) | Measures the predictive power of the model for an external test set of compounds not used in model generation. | A high value demonstrates the model's ability to accurately predict the activity of new compounds. connectjournals.com |

QSAR models developed for thiadiazole scaffolds have demonstrated significant predictive capabilities for analogues related to 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine. These models are instrumental in forecasting the biological activity of newly designed or untested compounds that fall within the model's applicability domain. sciforum.net For instance, 3D-QSAR studies on 1,3,4-thiadiazole (B1197879) derivatives have yielded models with high statistical reliability. researchgate.net

In one study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), predictive models were established for a series of 1,3,4-thiadiazole-thiazolone derivatives. researchgate.net The CoMSIA model, incorporating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, showed high predictive efficacy with a q² of 0.51 and a pred_r² of 0.80. researchgate.net Such models can generate contour maps that visualize the favorable and unfavorable regions around the molecular scaffold. These maps guide chemists in making structural modifications, such as adding bulky groups or electronegative substituents, to enhance biological activity. connectjournals.comsemanticscholar.org

NMR-based QSAR models have also been successfully developed for 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols, a class of compounds structurally related to the thiadiazol-5-amine core. nih.gov In these models, experimental ¹H- and ¹³C-NMR chemical shifts of specific atoms in the thiadiazole ring and its substituents were used as descriptors. nih.gov The resulting two-parameter equations showed high leave-one-out (LOO) cross-validation values (ranging from 78% to 93%), indicating a reliable and simple method for predicting the antiproliferative activity of new analogues. nih.gov The predictive power of these models allows for the in silico screening of virtual compounds, prioritizing the synthesis of those with the highest predicted potency. researchgate.net

Computational Chemistry and Molecular Docking Studies

Computational chemistry, particularly molecular docking, has become an indispensable tool in modern drug discovery. mdpi.com It allows for the simulation and prediction of how a small molecule (ligand), such as a thiadiazole derivative, interacts with a biological macromolecule target, typically a protein. mdpi.com

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. researchgate.net For thiadiazole derivatives, docking studies have been crucial in elucidating their mechanism of action by identifying key interactions within the active site of target proteins like Epidermal Growth Factor Receptor (EGFR) kinase and Dihydrofolate Reductase (DHFR). researchgate.netmdpi.comijpsjournal.com

The analysis of docking results reveals specific non-covalent interactions that stabilize the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amine group on the thiadiazole) and acceptors (like carbonyl oxygen or nitrogen atoms in amino acid residues). mdpi.commdpi.com

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (e.g., the chlorophenyl ring) and hydrophobic amino acid residues such as Leucine, Valine, and Alanine. mdpi.com

π-π Stacking or Arene-Arene Interactions: Involve the stacking of aromatic rings, such as the phenyl group of the ligand and aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr). researchgate.netnih.gov

For example, docking studies of potent 1,3,4-thiadiazole inhibitors into the DHFR active site showed a critical hydrogen bond with the Ser59 residue and an arene-arene interaction with Phe31. researchgate.net Similarly, docking of a 1,3,4-thiadiazole derivative into the EGFR tyrosine kinase domain revealed hydrogen bonding with the Glu66 residue. mdpi.com These precise interaction details provide a structural basis for the observed activity and guide further optimization. researchgate.net

Table 2: Common Ligand-Protein Interactions for Thiadiazole Derivatives

| Interaction Type | Ligand Moiety Involved | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bonding | Amine (-NH₂) group, Thiadiazole nitrogen atoms | Serine (Ser), Glutamic Acid (Glu), Asparagine (Asn), Cysteine (Cys) researchgate.netmdpi.commdpi.com |

| Hydrophobic Interactions | Phenyl ring, Chlorophenyl group | Leucine (Leu), Methionine (Met), Alanine (Ala), Proline (Pro) mdpi.com |

| π-π Stacking | Phenyl ring, Thiadiazole ring | Phenylalanine (Phe), Tyrosine (Tyr), Histidine (His) researchgate.netnih.gov |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This in silico approach significantly expedites the initial stages of drug discovery by narrowing down the number of compounds that need to be synthesized and tested experimentally. mdpi.com For thiadiazole scaffolds, structure-guided virtual screening can be employed to identify novel derivatives with potential activity against specific targets, such as the main protease of viruses. researchgate.netnih.gov

Following the identification of an initial "hit" or "lead" compound, such as 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine, computational methods are used for lead optimization. mdpi.com The goal is to modify the lead compound's structure to improve its potency, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.com

Insights from QSAR and molecular docking studies are central to this process. For example, if docking analysis reveals an unoccupied hydrophobic pocket in the active site, the lead compound can be modified by adding a suitable hydrophobic group to fill that pocket, potentially increasing binding affinity. connectjournals.com Similarly, if QSAR models indicate that electronegative potential in a certain region is favorable for activity, substituents can be added to the thiadiazole scaffold to meet this requirement. semanticscholar.org This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for developing optimized drug candidates based on the versatile thiadiazole scaffold. acs.org

Biological Activities and Mechanistic Insights Pre Clinical Focus

Broad Spectrum Biological Activities Associated with 1,2,4-Thiadiazoles

The 1,2,4-thiadiazole (B1232254) nucleus is a five-membered heterocyclic ring containing sulfur and nitrogen atoms that serves as a versatile scaffold in medicinal chemistry. silae.it Derivatives of this core structure have been investigated for a wide array of pharmacological activities, demonstrating their significance as a privileged structure in drug discovery.

These compounds have shown potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidepressant agents. silae.itnih.gov The biological versatility of the 1,2,4-thiadiazole ring is attributed to its ability to act as a bioisostere for other heterocyclic systems and its capacity for hydrogen bonding and serving as a two-electron donor system. silae.it

In the realm of oncology, various 3,5-disubstituted 1,2,4-thiadiazole derivatives have demonstrated cytotoxic effects against several human cancer cell lines, including those for breast, colon, lung, and ovarian cancer. nih.gov Furthermore, the 1,2,4-thiadiazole scaffold is a key component in molecules designed as enzyme inhibitors and receptor modulators, which are central to many therapeutic strategies. nih.govnih.gov

| Biological Activity | Specific Targets/Examples | References |

|---|---|---|

| Enzyme Inhibition | Cysteine Proteases (e.g., Cathepsin B), Urease, Carbonic Anhydrase | nih.govnih.govnih.gov |

| Receptor Modulation | Muscarinic Acetylcholine (B1216132) Receptors (M1 Agonists), Peroxisome Proliferator-Activated Receptors (PPARα/δ Agonists) | nih.govnih.gov |

| Anticancer | Cytotoxicity in various cell lines (e.g., MCF-7, HepG2, A549) | nih.govekb.eg |

| Anticonvulsant | Activity in Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) models | nih.gov |

| Antimicrobial | Activity against various bacterial and fungal strains | silae.it |

In Vitro Assays and Target Identification for 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine

While the 1,2,4-thiadiazole class exhibits broad biological activity, specific experimental data for 3-(3-chlorophenyl)-1,2,4-thiadiazol-5-amine is not widely available in peer-reviewed literature. The PubChem database, a comprehensive public repository of chemical information, notes a lack of literature data for this specific compound. uni.lu Consequently, the following sections discuss the potential biological targets and activities based on the known profile of structurally related 1,2,4-thiadiazole derivatives.

Enzyme Inhibition Studies

The 1,2,4-thiadiazole scaffold is a known pharmacophore for a variety of enzyme inhibitors.

Cysteine Proteases : Derivatives of 1,2,4-thiadiazole have been identified as inhibitors of cysteine proteases, such as Cathepsin B. nih.gov The proposed mechanism of inhibition involves the formation of a disulfide bridge between the thiadiazole ring and the catalytic cysteine residue in the enzyme's active site. nih.govresearchgate.net This covalent modification leads to the inactivation of the enzyme.

Urease : Although much of the research focuses on 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) derivatives, these related azole compounds have demonstrated potent urease inhibitory activity. nih.govsci-hub.box This suggests that the 1,2,4-thiadiazole scaffold could also interact with the urease enzyme, which is a target for treating infections caused by urease-positive microorganisms. core.ac.uk

Carbonic Anhydrase : Sulfonamide derivatives of the isomeric 1,3,4-thiadiazole ring are well-established carbonic anhydrase inhibitors. nih.gov Notably, derivatives of the closely related 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine have been shown to inhibit tumor-associated human carbonic anhydrase isoforms IX and XII, which are implicated in cancer progression. ekb.eg This suggests that chlorophenyl-substituted thiadiazoles may have the potential to target these enzymes.

Detailed kinetic and binding affinity analyses for 3-(3-chlorophenyl)-1,2,4-thiadiazol-5-amine are not available. However, studies on other 1,2,4-thiadiazole-based enzyme inhibitors have characterized their interactions. For instance, the inhibition of Cathepsin B by certain thiadiazoles has been described as time-dependent and irreversible, consistent with the formation of a covalent bond. nih.gov For other enzyme systems, thiadiazole derivatives have been shown to act as competitive or mixed-type inhibitors.

Receptor Agonism/Antagonism Profiling (e.g., PPARs, muscarinic acetylcholine receptors)

Peroxisome Proliferator-Activated Receptors (PPARs) : Research has identified 1,2,4-thiadiazole derivatives as potent and orally active dual agonists for PPARα and PPARδ. These nuclear receptors are key regulators of lipid metabolism and inflammation, making them important targets for cardiovascular and metabolic diseases.

Muscarinic Acetylcholine Receptors : A number of 1,2,5-thiadiazole (B1195012) analogues have been synthesized and evaluated as potent M1 muscarinic agonists. nih.gov The muscarinic M1 receptor is a target for cognitive disorders such as Alzheimer's disease. While the specific isomer is different, this highlights the utility of the thiadiazole core in designing ligands for this receptor family. nih.govnih.gov

Cell-Based Assays (e.g., proliferation, viability, signaling pathways)

Specific data from cell-based assays for 3-(3-chlorophenyl)-1,2,4-thiadiazol-5-amine are not documented in the available literature. However, numerous studies have evaluated the cytotoxic and antiproliferative effects of other chlorophenyl-substituted thiadiazole isomers. For example, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been tested against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT116), and lung (A549) cancer cells, showing significant cytotoxic activity. ekb.egnih.gov These studies often measure the half-maximal inhibitory concentration (IC₅₀) to quantify the potency of the compounds in inhibiting cell growth. nih.gov

Pre-Clinical In Vivo Studies (Non-Human Model Systems for Efficacy)

No specific in vivo studies detailing the efficacy of 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine in animal models for any disease state, including infection or cancer, were identified. Research on related compounds, such as derivatives of the 1,3,4-thiadiazole isomer, has shown activity in various models, but this data is not directly applicable to the subject compound. For instance, studies on certain 5-aryl-1,3,4-thiadiazole derivatives have been conducted to evaluate their potential as anticancer agents, with some demonstrating tumor growth reduction in animal models. nih.govnih.gov However, these findings are specific to different structural scaffolds.

Efficacy Assessment in Animal Models

There is no available data from infection, tumor, or other animal models to assess the efficacy of 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine.

Pharmacokinetic Properties in Animal Models

Detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME), for 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine in any animal model have not been published. While pharmacokinetic data exists for other thiadiazole derivatives, these are not relevant to the specific compound . For example, a pharmacokinetic study was conducted in a mouse model for a derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole, an isomer of the target compound. ekb.egekb.eg Similarly, the pharmacokinetic fate of 2-amino-1,3,4-thiadiazole (B1665364) has been described in dogs, showing wide tissue distribution. nih.gov These studies, however, are on structurally distinct molecules.

In vivo Plasma Exposure and Tissue Distribution

No data is available on the plasma concentration or tissue distribution of 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine in animal models.

Metabolic Stability and Biotransformation Pathways in Animal Systems

There are no published studies on the metabolic stability or the biotransformation pathways of 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine in any animal system.

Comparative Analysis of Biological Profiles with Other Thiadiazole Derivatives

A direct comparative analysis of the biological profile of 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine with other thiadiazole derivatives is not possible due to the lack of primary data on the subject compound. The broader class of thiadiazoles exhibits a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. silae.itnih.gov

The position of substituents on the phenyl ring and the specific isomer of the thiadiazole core are known to significantly influence biological activity. For example, various studies have detailed the antiviral and anticancer activities of compounds with a 4-chlorophenyl group attached to a 1,3,4-thiadiazole ring. nih.govnih.gov Another study investigated 3-chloro-5-substituted-1,2,4-thiadiazoles for their ability to modify protein thiols, but these compounds lack the 5-amino group central to the subject of this article. nih.gov A study on 5-(3-chlorophenyl)-4-Hexyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione, which shares the 3-chlorophenyl moiety but is a different heterocyclic system, showed anticonvulsant activity in mice and provided data on its chronic administration effects. nih.govmdpi.com

Without specific experimental data for 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine, any comparison would be purely speculative and would not meet the required standards of scientific accuracy. The current body of research focuses on other isomers and derivatives, leaving the in vivo biological profile of 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine as an unaddressed area in medicinal chemistry and pharmacology.

Structure-Activity-Relationship Driven Comparisons

The biological activity of compounds based on the 1,2,4-thiadiazole scaffold is significantly influenced by the nature and position of substituents on the associated phenyl ring and modifications to the 5-amine group. Structure-activity relationship (SAR) studies on related thiadiazole series reveal critical insights into the molecular features that govern their potency and mechanism of action in pre-clinical models. While direct studies on 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine are limited, analysis of analogous 1,3,4-thiadiazole compounds provides a strong basis for comparison.

The substitution on the phenyl ring is a key determinant of activity. For instance, in a series of N-phenyl-5-aryl-1,3,4-thiadiazol-2-amines evaluated for antiplatelet activity, the nature of the substituent on the 5-aryl group played a crucial role. Derivatives with electron-withdrawing groups, such as trifluoromethyl (CF₃), or electron-donating groups, like methoxy (B1213986) (OCH₃), demonstrated varied effects. nih.gov Similarly, in studies on anticancer agents, the presence of a 4-chlorophenyl group on the 1,3,4-thiadiazole ring was a common feature in compounds showing cytotoxic activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT116), and lung (A549). ekb.egekb.eg

Modification of the amine group on the thiadiazole ring is another critical strategy for modulating biological activity. Converting the 2-amino group of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) into more complex amide or sulfonamide functionalities has been shown to enhance or introduce new biological activities. For example, the synthesis of N-substituted acetamide (B32628) derivatives led to compounds with significant cytotoxic potential. nih.gov Furthermore, the incorporation of a sulfonamide moiety has been explored to generate compounds with antiviral properties against the tobacco mosaic virus (TMV). researchgate.netnih.gov These findings suggest that the 5-amino group of 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine is a viable point for chemical modification to optimize biological effects.

A study on 1,2,4-thiadiazole-1,2,4-triazole derivatives as anticancer agents revealed that the substitution pattern on the terminal phenyl ring of an amide side chain greatly influenced potency. nih.gov Specifically, compounds bearing electron-donating groups, such as the 3,4,5-trimethoxy derivative, exhibited the highest anticancer activity across multiple cell lines, suggesting that electronic properties of the substituents are paramount for this class of compounds. nih.gov

Table 1: Structure-Activity-Relationship Comparisons of Substituted Thiadiazole Derivatives

Table of Compounds Mentioned

Compound Name 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine N-phenyl-5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-amine 5-(4-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide N-(4-methylphenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide N-(3-chlorophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide Etoposide

Emerging Research Areas and Future Directions

Novel Applications of the 1,2,4-Thiadiazole (B1232254) Scaffold in Researchmdpi.comwjpmr.com

The unique structural and electronic properties of the 1,2,4-thiadiazole ring make it a versatile building block for applications outside of direct therapeutic intervention. rsc.org Its stability and capacity to engage in specific molecular interactions are being leveraged in the development of sophisticated tools for biological and chemical research. isres.org

A significant emerging application for thiadiazole derivatives is in the creation of molecular probes for bioimaging. Researchers have successfully designed and synthesized novel fluorophores based on a benzo-bis(1,2,5-thiadiazole) core for in vivo imaging in the second near-infrared window (NIR-II, 1000–1700 nm). rsc.org One such small-molecule probe, when conjugated with a peptide targeting the gastrin-releasing peptide receptor (GRPR), enabled highly specific imaging of prostate cancer in living mice. rsc.org This represents the first small peptide-based NIR-II probe for targeted cancer imaging, highlighting the potential of the thiadiazole scaffold in creating advanced diagnostic tools with high biocompatibility and rapid excretion. rsc.org

In materials science and analytical chemistry, the thiadiazole ring is valued for its thermal and chemical stability, as well as its rich electrochemical and coordination properties. nih.gov Thiadiazole derivatives have been incorporated into various materials, including:

Liquid Crystals and Solar Cells: The related oxadiazole scaffold has shown useful properties in these areas. nih.gov

Molecular Materials: Oxidized species, such as 1,2,5-thiadiazole (B1195012) 1,1-dioxides, are being explored for the construction of functional molecular materials, including those with unique magnetic properties. nih.gov

Analytical Sensors: A luminescent metal-organic framework (MOF) was developed using a 4,4'-(benzo[c] rsc.orgacs.orgresearchgate.netthiadiazole-4,7-diyl)dibenzoic acid ligand to coordinate with Europium ions. This material demonstrated exceptional selectivity and sensitivity for detecting aluminum ions (Al³⁺) in various aqueous environments, showcasing the utility of thiadiazoles in creating advanced chemical sensors. acs.org

| Application Area | Thiadiazole Scaffold Type | Specific Use Case | Key Finding |

|---|---|---|---|

| Biological Probes | Benzo-bis(1,2,5-thiadiazole) | NIR-II fluorescence imaging | Enabled targeted in vivo imaging of prostate cancer. rsc.org |

| Materials Science | 1,2,5-Thiadiazole 1,1-dioxides | Functional molecular materials | Potential for creating materials with novel magnetic properties. nih.gov |

| Analytical Chemistry | Benzo[c] rsc.orgacs.orgresearchgate.netthiadiazole | Luminescent MOF sensor | Highly selective and sensitive detection of Al³⁺ ions. acs.org |

Integration with Advanced Drug Discovery Technologies in Thiadiazole Researchnih.gov

Modern drug discovery relies heavily on advanced technologies to accelerate the identification and optimization of new therapeutic agents. The thiadiazole scaffold is well-suited for integration into these high-tech workflows.

High-throughput screening (HTS) allows for the rapid testing of vast compound libraries against biological targets. In one such initiative, an HTS campaign utilizing a fluorescent-based calcium entry assay was conducted to find inhibitors of the hTRPA1 channel, a target for pain disorders. researchgate.net This screen identified a novel class of inhibitors based on a thiadiazole core that was structurally distinct from previously reported antagonists. The initial hit compound was commercially available and had not been previously identified as a TRPA1 inhibitor, demonstrating the power of HTS to uncover new biological activities for existing chemical scaffolds. researchgate.net

Fragment-based drug design (FBDD) is a technique where small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then grown or linked to create more potent leads. The thiazole (B1198619) and thiadiazole scaffolds are attractive building blocks for FBDD. nih.gov The thiazole scaffold, for instance, was found to be enriched in active fragments from screening campaigns at Novartis. nih.gov

In one study, a focused library of 49 fragment-sized thiazoles and thiadiazoles was designed and profiled in a cascade of assays to evaluate their potential and identify liabilities. nih.gov This approach helps researchers focus on the most tractable compounds with a clear mechanism of action, avoiding problematic fragments in the early stages of a discovery campaign. nih.gov

Challenges and Opportunities in the Development of Thiadiazole-Based Research Compoundsnih.govfrontiersin.org

Despite the promise of the 1,2,4-thiadiazole scaffold, its development is not without challenges. However, these challenges are often balanced by significant opportunities stemming from the ring's inherent versatility.

Challenges:

Frequent Hitters: Certain substituted thiadiazoles, such as 2-aminothiazoles, are known as "frequent hitters" in screening campaigns. nih.gov This means they can show activity in a wide range of assays through non-specific mechanisms, such as aggregation or reactivity, which can lead to false positives and wasted resources. nih.gov

Reactivity: The reactivity of some thiadiazole derivatives must be carefully evaluated. Studies have shown that some fragment hits may act via a covalent mechanism of inhibition or exhibit redox activity, which can complicate their development as specific, targeted drugs. nih.gov

Opportunities:

Structural Versatility: The thiadiazole ring exists in multiple isomeric forms (e.g., 1,2,4- and 1,3,4-), each with distinct properties. isres.org The scaffold can be readily substituted at multiple positions, allowing for fine-tuning of its physicochemical and pharmacological properties. rsc.orgresearchgate.net

Broad Biological Activity: The 1,2,4-thiadiazole scaffold is a core structure in molecules with a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. rsc.orgnih.gov This wide scope suggests that the scaffold can be adapted to interact with a diverse array of biological targets.

Bioisosterism: The 1,2,4-thiadiazole structure is considered a bioisostere of the pyrimidine (B1678525) moiety, a critical component of nucleic acids. isres.org This similarity allows thiadiazole-based compounds to potentially interact with biological targets that recognize pyrimidines, opening up avenues for interfering with processes like DNA replication. nih.gov

Privileged Scaffold: Due to its presence in numerous biologically active compounds and its favorable chemical properties, the 1,2,4-thiadiazole ring is considered a "privileged scaffold" in medicinal chemistry, making it a valuable starting point for new drug design projects. researchgate.net

| Factor | Description | Implication for Research |

|---|---|---|

| Challenge: Frequent Hitters | Tendency of some derivatives to show non-specific activity in assays. nih.gov | Requires careful validation of screening hits to exclude false positives and confirm specific on-target engagement. nih.gov |

| Challenge: Reactivity | Potential for covalent modification or redox cycling. nih.gov | Necessitates thorough profiling of hit compounds to understand their mechanism of action and ensure stability. |

| Opportunity: Structural Versatility | Multiple isomers and substitution points allow for extensive chemical modification. rsc.orgisres.org | Enables optimization of potency, selectivity, and pharmacokinetic properties for specific targets. |

| Opportunity: Bioisosterism | Structurally mimics the important pyrimidine ring. isres.org | Provides a rational basis for designing inhibitors for enzymes and receptors that bind pyrimidine-containing substrates. nih.gov |

Selectivity and Potency Enhancements through Rational Design

Rational drug design is a cornerstone of modern medicinal chemistry, enabling the targeted modification of lead compounds to enhance their therapeutic properties. For 1,2,4-thiadiazole derivatives, including analogues of 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine, this approach focuses on improving biological activity, selectivity, and pharmacokinetic profiles. Research has demonstrated that specific structural modifications can significantly boost potency and selectivity for various therapeutic targets.

One successful strategy involves the hybridization of the thiadiazole scaffold with other pharmacologically active moieties. For instance, incorporating a p-tolyl sulfonamide group into a 5-(4-chlorophenyl)-1,3,4-thiadiazole structure has been shown to markedly increase cytotoxic activity against several human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549) cancers. ekb.egekb.eg This modification also conferred high selectivity for cancer cells over normal cells and for tumor-associated carbonic anhydrase (CA) isoforms IX and XII over off-target cytosolic isoforms. ekb.egekb.eg The sulfonamide moiety is crucial as it can act as a zinc-binding group in the active site of metalloenzymes like carbonic anhydrases. researchgate.net

Structure-activity relationship (SAR) studies have further illuminated the path to enhancing potency. Research on triazolo-thiadiazoles revealed that the addition of phenolic and iodine substituents to the core structure increased the inhibitory activity against cancer cell proliferation. nih.gov Conversely, the introduction of hydrophobic substituents was found to be ineffective. nih.gov These findings underscore the importance of electronic and steric factors in the interaction between the compound and its biological target. The strategic placement of functional groups can lead to more effective and selective agents.

The table below summarizes key findings from studies focused on the rational design of thiadiazole derivatives to enhance their anticancer properties.

| Compound/Analogue | Modification Strategy | Key Findings | Reference |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Addition of a p-tolyl sulfonamide moiety | Remarkable potency against MCF-7, HepG2, HCT-116, and A549 cancer cells; high selectivity for tumor-associated CA isoforms IX and XII. | ekb.egekb.eg |

| Triazolo-thiadiazole core | Addition of phenolic and iodine substituents | Increased inhibitory activity towards the proliferation of cancer cells. | nih.gov |

| Spiro-acenaphthylene tethered- ekb.egekb.egnih.gov-thiadiazole | Replacement of a para-fluorophenyl group with a spiro acenaphthylene (B141429) moiety | Significant efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines; enhanced selectivity for cancer-associated CA isoforms. | mdpi.com |

Unexplored Mechanistic Pathways and Novel Target Identification for Thiadiazoles

The therapeutic potential of thiadiazoles extends beyond their well-documented activities, with ongoing research uncovering novel mechanisms of action and identifying new molecular targets. nih.gov This exploration is vital for expanding the applicability of compounds like 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine and for developing next-generation therapies.

Recent studies have revealed that thiadiazole derivatives can engage in complex biological crosstalk. For example, a novel dihydropyrrolidone-thiadiazole compound was found to combat Methicillin-resistant Staphylococcus aureus (MRSA) by simultaneously inhibiting the YycG kinase activity and disrupting the bacterial cell membrane by binding to cardiolipin. nih.gov This dual mechanism of action presents a promising strategy to overcome antibiotic resistance. nih.gov

In the realm of oncology, thiadiazoles are being investigated as inhibitors of specific enzyme isoforms that are overexpressed in tumors. A spiro-thiadiazole derivative was identified as a selective inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII, which are associated with tumor growth and metastasis. mdpi.com Mechanistic studies showed that this compound induced cell cycle arrest at the G1 phase and triggered significant apoptosis in cancer cells, highlighting its potential as a targeted anticancer agent. mdpi.com Another study identified a series of thiadiazole derivatives with antiapoptotic activity, suggesting that the inhibition of apoptotic caspases, particularly caspases-3 and -9, may be a key mechanism. semanticscholar.org

The identification of entirely new drug targets is a critical frontier. Modern platforms that couple whole-cell screening with whole-genome sequencing of resistant mutants are proving effective in this area. plos.org This approach has successfully identified novel essential targets in Mycobacterium tuberculosis, such as the aspartyl-tRNA synthetase (AspS) and the polyketide synthase Pks13, which are involved in protein translation and cell-wall biosynthesis, respectively. plos.org Applying such unbiased, large-scale screening methods to thiadiazole libraries could uncover previously unknown targets for 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine and its analogues, opening new avenues for therapeutic development against a wide range of diseases.

Strategic Directions for Future Academic Research on 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine and its Analogues

Future academic research on 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine and related compounds should be strategically directed to build upon existing knowledge and explore new scientific frontiers. A multi-pronged approach encompassing medicinal chemistry, molecular biology, and pharmacology will be essential for unlocking the full therapeutic potential of this chemical class.

Key strategic directions for future research include:

Expansion of Chemical Space through Hybridization: A promising strategy is the "hybridization approach," which involves combining the thiadiazole pharmacophore with other bioactive moieties to create new derivatives with synergistic activities, potentially overcoming drug resistance and reducing side effects. nih.gov Future synthesis efforts could focus on creating hybrid molecules based on the 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine core.

Deep Mechanistic Elucidation: While targets like carbonic anhydrase have been identified for some analogues, the precise mechanisms of action for many thiadiazole compounds remain to be fully elucidated. ekb.eg Future studies should employ advanced techniques such as chemoproteomics, transcriptomics, and cellular imaging to map the downstream signaling pathways affected by these compounds and confirm target engagement in cellular and animal models.

Target Deconvolution for Novel Activities: When new biological activities are discovered through phenotypic screening, identifying the specific molecular target is a critical next step. Future research should leverage modern target identification platforms, including genetic and proteomic approaches, to deconvolve the mechanisms behind any observed antimicrobial, antiviral, or anticancer effects of 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine analogues. plos.org

Focus on Selectivity and Resistance: As new analogues are developed, a primary focus should be on maximizing selectivity for the intended target over related proteins to minimize off-target effects. Concurrently, studies should be designed to anticipate and understand potential mechanisms of drug resistance, which is a major challenge for many therapeutic agents.

By pursuing these strategic directions, the academic community can continue to advance the understanding and application of 3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-amine and its derivatives, paving the way for the development of novel and effective therapies.

Q & A

Q. What in silico models are used to optimize the drug-likeness of this compound?

- Methodological Answer :

- QSAR : Build models using descriptors like topological polar surface area (TPSA) and H-bond donors .

- ADMET Prediction : Use SwissADME or ADMETlab to forecast bioavailability and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro